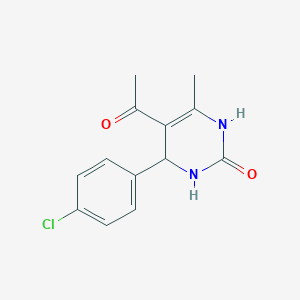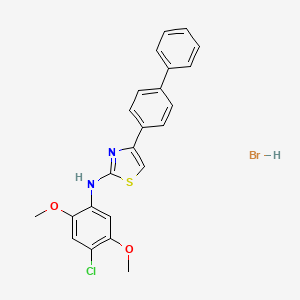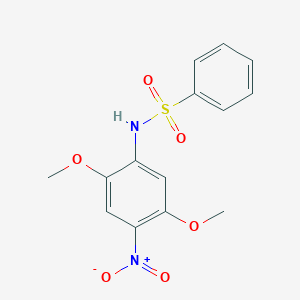
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as ACM, is a chemical compound with potential pharmaceutical applications. It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring fused to a carbonyl group. ACM has been extensively studied for its biological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it has been proposed to act through multiple pathways. One of the main targets of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is the mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the activation of MAPKs, leading to cell cycle arrest and apoptosis. It also affects other signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibits the activation of NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines. These effects contribute to the anti-tumor and anti-inflammatory properties of 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone.
Biochemical and Physiological Effects:
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It also affects the expression of genes involved in these processes, such as cyclin D1, Bcl-2, and caspase-3. In addition, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to cross the blood-brain barrier and exert neuroprotective effects in animal models of neurodegenerative diseases. These effects are mediated by the modulation of multiple signaling pathways, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments, such as its high potency and selectivity for its targets, its low toxicity, and its ability to cross the blood-brain barrier. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions, its potential instability under certain conditions, and its lack of clinical data in humans.
Orientations Futures
There are several future directions for the research on 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, including the following:
1. Further investigation of its mechanism of action and targets, using advanced techniques such as proteomics and genomics.
2. Optimization of its chemical structure and pharmacokinetic properties, to improve its efficacy and safety profiles.
3. Evaluation of its therapeutic potential in preclinical and clinical studies, for various diseases such as cancer, inflammation, and neurodegeneration.
4. Development of novel delivery systems and formulations, to enhance its bioavailability and target specific tissues or organs.
5. Exploration of its potential as a lead compound for the development of new drugs with similar or improved properties.
Conclusion:
In summary, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a promising chemical compound with potential pharmaceutical applications. It has been extensively studied for its biological properties and potential therapeutic uses, and has shown anti-tumor, anti-inflammatory, and neuroprotective effects in various models. Its mechanism of action involves the modulation of multiple signaling pathways, including the MAPK and NF-κB pathways. Although there are some limitations to its use, 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments and future research directions. Further studies are needed to fully understand its potential as a novel drug candidate for the treatment of various diseases.
Méthodes De Synthèse
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized by various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with guanidine in the presence of acetic acid. The product can be purified by recrystallization from ethanol. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Applications De Recherche Scientifique
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone also has anti-inflammatory properties, by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been investigated for its neuroprotective effects, by reducing oxidative stress and inflammation in the brain. These findings suggest that 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has potential as a novel drug candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-3-5-10(14)6-4-9/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABJWTXMMJYRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369591 |
Source


|
| Record name | ST51005416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133894-11-8 |
Source


|
| Record name | ST51005416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)

![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)


![3-[(4-bromophenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054444.png)
![methyl 5-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-2-chlorobenzoate](/img/structure/B5054445.png)

![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5054465.png)